N-Nitrosodibenzylamine-d10
Description
Properties
CAS No. |
1794791-25-5 |
|---|---|
Molecular Formula |
C₁₄H₄D₁₀N₂O |
Molecular Weight |
236.34 |
Synonyms |
N-Nitroso-N-(phenylmethyl)benzenemethanamine-d10; Dibenzylnitrosamine-d10; N,N-Dibenzylnitrosamine-d10; NSC 338-d10; Nitrosodibenzylamine-d10; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosodibenzylamine-d10 typically involves the nitrosation of dibenzylamine-d10. The process begins with the preparation of dibenzylamine-d10, which is then treated with a nitrosating agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitroso compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosodibenzylamine-d10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of dibenzylamine.
Substitution: Formation of various substituted benzylamines
Scientific Research Applications
Toxicological Studies
N-Nitrosodibenzylamine-d10 is often used in toxicological studies to assess the genotoxicity of nitrosamines. The compound serves as a model for understanding the mechanisms by which nitrosamines induce DNA damage and carcinogenesis.
- Genotoxicity Testing : Research indicates that this compound can induce mutations in vitro, contributing to its classification as a genotoxic agent. A study highlighted that NDBA (N-Nitrosodibenzylamine) was associated with increased DNA strand breaks in various organs of experimental animals, indicating its potential carcinogenic effects .
Food Safety Assessments
The presence of nitrosamines in food products is a significant concern due to their carcinogenic potential. This compound is utilized in studies aimed at quantifying nitrosamines in food items.
- Dietary Intake Studies : A comprehensive database was developed to assess dietary intake of nitrosamines, including NDBA. This database compiles analytical data from various food items, identifying sources of nitrosamines and their concentrations . For instance, foods such as smoked meats and bacon were found to contain significant levels of N-nitroso compounds.
Cancer Research
This compound plays a crucial role in cancer research, particularly regarding the etiology of human cancers linked to dietary exposure.
- Epidemiological Studies : Epidemiological studies have demonstrated associations between dietary intake of nitrosamines and increased cancer risk, particularly colorectal cancer . The mutagenic effects observed with NDBA underscore its relevance in understanding cancer mechanisms.
Table 1: Summary of Genotoxicity Findings for this compound
| Study | Method | Findings |
|---|---|---|
| Study 1 | In vitro mutation assay | Induced mutations in bacterial strains |
| Study 2 | In vivo rodent model | Increased DNA strand breaks in liver and colon |
| Study 3 | Epidemiological analysis | Correlation with colorectal cancer incidence |
Table 2: Nitrosamine Concentrations in Common Foods
| Food Item | N-Nitroso Compound | Concentration (µg/100 g) |
|---|---|---|
| Smoked Bacon | NDBA | 142 |
| Sausages | NMU | 26 |
| Cured Meats | NDMA | 2 |
Case Study 1: Genotoxicity Assessment
In a controlled laboratory setting, researchers exposed cultured human cells to varying concentrations of this compound. The results indicated a dose-dependent increase in DNA adduct formation, confirming its potential as a mutagenic agent .
Case Study 2: Dietary Impact on Cancer Risk
An epidemiological study involving 900 colorectal cancer cases analyzed dietary habits and nitrosamine intake. The findings suggested that higher consumption of processed meats containing nitrosamines was linked to increased cancer risk, supporting the hypothesis that dietary exposure to compounds like this compound contributes to carcinogenesis .
Mechanism of Action
N-Nitrosodibenzylamine-d10 exerts its effects primarily through the formation of DNA adducts, leading to mutations and potential carcinogenesis. The compound undergoes metabolic activation to form reactive intermediates that can interact with DNA, causing single-strand breaks and other forms of damage. These interactions are mediated by enzymes such as cytochrome P450, which facilitate the oxidative dealkylation of the compound .
Comparison with Similar Compounds
Key Observations :
- Deuterated vs. Non-Deuterated Analogs: The deuterated form (this compound) differs from its non-deuterated counterpart (NDBzA, CAS 5336-53-8) in isotopic composition, enhancing analytical specificity .
- Alkyl vs. Aryl Substituents : Unlike NDMA (dimethyl) or NDEA (diethyl), this compound contains benzyl groups, which increase molecular weight and reduce volatility .
Toxicity and Regulatory Status
Nitrosamines are classified as probable human carcinogens (IARC Group 2A or 2B). However, their toxicity varies with structural features:
| Compound | IARC Classification | OSHA Regulatory Status | Health Hazard Rating |
|---|---|---|---|
| This compound | Not evaluated | Not listed | Unknown |
| N-Nitrosodimethylamine | Group 2A | OSHA 13 Carcinogens Standard | Health: 3 (Severe) |
| N-Nitrosodiphenylamine | Group 3 | Not classified as carcinogenic | Health: 0 (Low) |
| N-Nitrosodiethylamine | Group 2B | Regulated under EPA IRIS | Health: 3 (Severe) |
Key Findings :
Role in Trace Analysis
Deuterated nitrosamines like this compound are critical for:
Q & A
Q. How can researchers validate the purity and stability of N-Nitrosodibenzylamine-d10 in analytical workflows?
Methodological Answer:
- Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to quantify purity. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure, followed by LC-MS/MS analysis to monitor deuterium retention and structural integrity. Reference deuterated analogs like N-Nitrosodi-n-propyl-d14-amine, which are validated for stability in pharmaceutical analysis .
- Cross-validate results using NIST Standard Reference Data, ensuring alignment with certified spectral libraries (e.g., 2D Mol files or 3D SD files) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Adhere to OSHA Class I, Type B biological safety hood requirements for mixing/handling, as outlined for structurally similar nitrosamines like N-Nitrosodimethylamine .
- Implement enclosed transfer systems and personal protective equipment (PPE) compliant with 29 CFR 1910.132, including nitrile gloves and respirators rated for organic vapors .
- Note: While some safety data sheets (SDS) for analogs like N-Nitrosodibenzylamine-d4 lack full toxicological classification, assume precautionary measures (e.g., avoiding inhalation) due to structural similarity to carcinogenic nitrosamines .
Q. How can researchers design experiments to detect trace-level this compound in complex matrices?
Methodological Answer:
- Optimize solid-phase extraction (SPE) protocols using hydrophilic-lipophilic balance (HLB) cartridges, as demonstrated for N-Nitrosodimethylamine in water matrices .
- Couple with GC-MS or LC-HRMS, employing deuterated analogs as internal standards to correct for matrix effects and ionization variability .
Advanced Research Questions
Q. How should researchers address contradictory toxicological data for this compound in literature reviews?
Methodological Answer:
- Apply systematic search strategies using Boolean operators (e.g.,
(this compound[rn] OR [CAS-RN]) AND (toxicity OR carcinogenicity)), as modeled in Toxline and PubMed queries for N-Nitrosodiphenylamine . - Prioritize studies with robust in vitro/in vivo models (e.g., Ames test, rodent bioassays) and cross-reference with regulatory frameworks like FDA’s NDSRI guidelines to resolve discrepancies .
Q. What isotopic effects might influence the reactivity of this compound compared to its non-deuterated form?
Methodological Answer:
- Investigate kinetic isotope effects (KIEs) via comparative studies:
- Measure reaction rates in nitrosation pathways using UV-Vis spectroscopy or NMR.
- Use computational models (e.g., DFT) to predict deuterium-induced shifts in bond dissociation energies, as applied to nitrosamine analogs in environmental studies .
- Note: Deuterated compounds like N-Nitrosoethylmethyl-d3-amine show altered metabolic stability in hepatic microsome assays, suggesting similar considerations for -d10 analogs .
Q. How can researchers mitigate this compound formation as a process-related impurity in synthetic workflows?
Methodological Answer:
Q. What are the challenges in aligning this compound research with evolving regulatory standards?
Methodological Answer:
- Monitor updates to EMA and FDA guidelines on nitrosamines, particularly for deuterated compounds lacking explicit thresholds. For example, FDA’s 2023 docket emphasizes compound-specific risk prioritization and collaborative data sharing .
- Engage in proficiency testing with reference materials (e.g., N-Nitrosodibenzylamine, Code R14012) to ensure analytical methods meet current regulatory validation criteria .
Data Analysis and Validation
Q. How should researchers interpret conflicting spectral data for this compound?
Methodological Answer:
- Perform peak deconvolution using high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters from co-eluting impurities.
- Cross-check with NIST’s 2D/3D structural data and validated fragmentation patterns .
- Use multivariate analysis (e.g., PCA) to identify outlier datasets in collaborative inter-laboratory studies .
Q. What strategies improve reproducibility in quantifying this compound across laboratories?
Methodological Answer:
- Standardize calibration curves with traceable reference materials (e.g., N-Nitrosoanabasine standard, CAS 37620-20-5) and enforce SOPs for instrument parameter optimization .
- Adopt metrological principles, including measurement uncertainty estimation per ISO/IEC 17025 guidelines .
Ethical and Reporting Considerations
Q. How can researchers transparently report limitations in this compound studies?
Methodological Answer:
- Follow NIH/NIEHS frameworks for documenting detection limits, potential cross-reactivity, and model system constraints (e.g., in vitro-to-in vivo extrapolation uncertainties) .
- Disclose conflicts using COI (Conflict of Interest) templates aligned with CIR (Cosmetic Ingredient Review) panels’ transparency standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
